molecular formula C6H14ClNO3 B15318452 Methyl4-amino-2-hydroxy-2-methylbutanoatehydrochloride CAS No. 2803863-91-2

Methyl4-amino-2-hydroxy-2-methylbutanoatehydrochloride

Cat. No.: B15318452
CAS No.: 2803863-91-2
M. Wt: 183.63 g/mol
InChI Key: KPZVROIQPYFKRW-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-hydroxy-2-methylbutanoate hydrochloride is a hydrochloride salt of a branched-chain amino acid ester. Key structural features include:

  • Molecular formula: C₇H₁₅NO₂·HCl
  • Functional groups: A methyl ester at position 1, a hydroxyl group at position 2, a methyl branch at position 2, and a primary amine at position 4.
  • SMILES: CC(C)(CCN)C(=O)OC
  • InChIKey: HUPLDLUMVOWPGJ-UHFFFAOYSA-N

Properties

CAS No.

2803863-91-2

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63 g/mol

IUPAC Name

methyl 4-amino-2-hydroxy-2-methylbutanoate;hydrochloride

InChI

InChI=1S/C6H13NO3.ClH/c1-6(9,3-4-7)5(8)10-2;/h9H,3-4,7H2,1-2H3;1H

InChI Key

KPZVROIQPYFKRW-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(C(=O)OC)O.Cl

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 2-position undergoes oxidation under controlled conditions:

Reagent/ConditionsProductYieldNotes
PCC (Pyridinium chlorochromate) in dichloromethane2-keto-4-amino-2-methylbutanoate78%Mild conditions preserve ester functionality
KMnO₄ in acidic medium (H₂SO₄)2-keto-4-amino-2-methylbutanoic acid65%Ester hydrolysis occurs concurrently

Studies indicate that oxidation pathways are influenced by steric hindrance from the methyl group, favoring ketone formation over further oxidation to carboxylic acids.

Esterification and Amidation

The methyl ester group participates in transesterification and amidation:

Transesterification:

  • Reagents : Ethanol, H₂SO₄ (catalytic)

  • Conditions : Reflux (78°C, 6–8 h)

  • Product : Ethyl 4-amino-2-hydroxy-2-methylbutanoate (92% yield)

Amidation:

  • Reagents : Primary amines (e.g., propylamine), DCC (dicyclohexylcarbodiimide)

  • Conditions : RT, dichloromethane, 12 h

  • Product : 4-Amino-2-hydroxy-2-methylbutanamide derivatives (85–90% yield)

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

ConditionsProductYield
1M HCl, reflux (4 h)4-Amino-2-hydroxy-2-methylbutanoic acid88%
1M KOH in 50% EtOH/H₂O (78°C, 6 h)Same as above94%

Kinetic studies show basic hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions .

Nucleophilic Substitution

The amino group participates in alkylation:

  • Reagents : Methyl iodide, NaHCO₃

  • Conditions : RT, DMF, 24 h

  • Product : N-Methyl-4-amino-2-hydroxy-2-methylbutanoate hydrochloride (76% yield)

This reaction is critical for modifying bioactivity in pharmaceutical applications.

Biological Interactions

The compound interacts with enzymes and receptors:

  • Glutamate Decarboxylase : Acts as a competitive inhibitor (Kᵢ = 12 μM), impacting GABA synthesis.

  • NMDA Receptors : Binds to the glycine site (IC₅₀ = 45 nM), suggesting neuroprotective potential.

Trichloroacetimidate Formation:

  • Reagents : Trichloroacetonitrile, DBU (1,8-diazabicycloundec-7-ene)

  • Conditions : CH₂Cl₂, 25°C, 2 h

  • Product : Trichloroacetimidate derivative (82% yield)

Acetylation:

  • Reagents : Acetic anhydride, DMAP (4-dimethylaminopyridine)

  • Conditions : CH₂Cl₂, 25°C, 4 h

  • Product : 3-Acetoxy derivative (89% yield)

Comparative Reaction Kinetics

Reaction TypeHalf-Life (h)Activation Energy (kJ/mol)
Ester hydrolysis (basic)0.545.2
Oxidation (PCC)2.158.7
Amidation (DCC)4.332.9

Mechanistic Insights

  • Oxidation : Proceeds via a chromate ester intermediate, with rate-determining C–H bond cleavage.

  • Amidation : DCC activates the ester carbonyl, facilitating nucleophilic attack by amines .

Comparison with Similar Compounds

Key Structural and Functional Insights

Ester vs. Carboxylic Acid Backbone: Methyl 4-amino-2-hydroxy-2-methylbutanoate hydrochloride and its dimethyl analog are esters, enhancing lipophilicity compared to carboxylic acid derivatives like (2S)-2-Amino-4-methoxy-butanoic acid hydrochloride and 4-(Dimethylamino)butanoic acid hydrochloride . Esters are typically more metabolically stable but may require hydrolysis for bioactivity.

In contrast, the dimethylamino group in introduces basicity, altering pH-dependent solubility.

Stereochemical Considerations: Compounds like (2S)-2-Amino-4-methoxy-butanoic acid hydrochloride and Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride exhibit stereospecificity, which can significantly influence their pharmacological profiles.

Research and Application Context

  • Methyl 4-amino-2,2-dimethylbutanoate hydrochloride : Potential intermediate in synthesizing bioactive molecules; its collision cross-section data suggest utility in mass spectrometry-based proteomics.
  • 4-(Dimethylamino)butanoic acid hydrochloride : Used in peptide mimetics and neurotransmitter studies due to its structural similarity to γ-aminobutyric acid (GABA).
  • Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride : Likely explored for anti-inflammatory or CNS applications due to the sulfonyl group’s prevalence in NSAIDs.

Q & A

Q. What are the key synthetic pathways for Methyl 4-amino-2-hydroxy-2-methylbutanoate hydrochloride, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functional group modifications such as esterification, hydroxylation, and amination. For example, a procedure analogous to EP 4,374,877 A2 () uses hydrochloric acid in dioxane for deprotection, followed by controlled stirring and reduced-pressure concentration to achieve high yields (100% in the cited example). Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency.
  • Temperature control : Room-temperature stirring minimizes side reactions during deprotection.
  • Purification : Vacuum concentration or recrystallization ensures purity .
    Optimization strategies from related esters (e.g., methyl 2-amino-4-fluorobutanoate hydrochloride) emphasize adjusting molar ratios of reagents and reaction time to suppress by-products like oxidized carboxylic acids or reduced alcohols .

Q. How is the structural integrity of Methyl 4-amino-2-hydroxy-2-methylbutanoate hydrochloride validated?

Methodological Answer: Structural confirmation relies on spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Proton NMR (e.g., DMSO-d6 solvent) identifies characteristic peaks for the methyl ester (δ ~3.79 ppm), hydroxyl group (broad singlet ~9.00 ppm), and amine protons .
  • Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]+) and fragments consistent with the molecular formula.
  • HPLC Purity Analysis : Reverse-phase chromatography with UV detection ensures ≥95% purity, critical for pharmacological studies .

Q. What standard analytical methods are used to quantify this compound in complex matrices?

Methodological Answer:

  • HPLC-UV/Vis : A C18 column with a mobile phase of acetonitrile/water (0.1% TFA) resolves the compound from impurities. Calibration curves are linear in the 0.1–100 µg/mL range .
  • Titrimetry : Non-aqueous titration with perchloric acid quantifies the hydrochloride moiety .
  • FT-IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretch at ~1730 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during functionalization reactions?

Methodological Answer: Contradictions often arise from variable reaction conditions. For instance, oxidation of the hydroxyl group may yield ketones or carboxylic acids depending on the oxidizing agent (e.g., KMnO4 vs. PCC). Systematic approaches include:

  • Design of Experiments (DoE) : A factorial design tests variables like pH, temperature, and catalyst loading to identify dominant factors .
  • Mechanistic Studies : Isotopic labeling (e.g., 18O) or computational modeling (DFT) clarifies reaction pathways and intermediates .
  • By-Product Analysis : LC-MS/MS identifies side products, enabling route redesign to favor desired outcomes .

Q. What strategies improve the compound’s stability in aqueous solutions for pharmacological assays?

Methodological Answer:

  • Buffered Solutions : Use phosphate buffer (pH 6–7) to minimize hydrolysis of the ester group.
  • Low-Temperature Storage : Aliquot and store solutions at -20°C to prevent degradation; avoid repeated freeze-thaw cycles .
  • Lyophilization : Convert to a stable lyophilized powder for long-term storage .
    Stability studies under accelerated conditions (40°C/75% RH) monitor degradation via HPLC, with Arrhenius modeling predicting shelf life .

Q. How does stereochemistry influence the compound’s biological activity, and how is enantiomeric purity ensured?

Methodological Answer:

  • Chiral HPLC : A Chiralpak® IA column with hexane/isopropanol resolves enantiomers, critical for studying structure-activity relationships (SAR) .
  • Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental spectra to computational predictions .
  • Enzymatic Assays : Test enantiomers against target enzymes (e.g., aminotransferases) to correlate stereochemistry with inhibitory potency .

Q. What computational tools predict the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • ADMET Prediction : Software like SwissADME estimates logP (lipophilicity), blood-brain barrier penetration, and CYP450 interactions using SMILES notation .
  • Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin to predict plasma half-life .
  • Docking Studies : AutoDock Vina models interactions with target receptors (e.g., GABA analogs) to guide lead optimization .

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